Acrylonitrile-2-d

Catalog No.
S763423
CAS No.
4635-82-9
M.F
C3H3N
M. Wt
54.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylonitrile-2-d

CAS Number

4635-82-9

Product Name

Acrylonitrile-2-d

IUPAC Name

2-deuterioprop-2-enenitrile

Molecular Formula

C3H3N

Molecular Weight

54.07 g/mol

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D

InChI Key

NLHHRLWOUZZQLW-VMNATFBRSA-N

SMILES

C=CC#N

Canonical SMILES

C=CC#N

Isomeric SMILES

[2H]C(=C)C#N

The exact mass of the compound Acrylonitrile-2-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acrylonitrile-2-d (CH2=CD-CN, CAS 4635-82-9), also known as alpha-deuteroacrylonitrile, is a specialized isotopically labeled monomer characterized by a single deuterium substitution at the alpha-carbon position[1]. Typically supplied at ≥98 atom % D isotopic purity and stabilized with hydroquinone, it retains the fundamental processability, boiling point (77 °C), and polymerization kinetics of standard acrylonitrile . However, its procurement value lies entirely in its site-specific isotopic asymmetry. In industrial polymer research, it serves as an essential precursor for poly-alpha-deuteroacrylonitrile, a model polymer used to decode the tacticity and conformation of carbon fiber precursors [1]. In physical chemistry, it acts as a precise mechanistic probe, allowing researchers to trace site-specific hydrogen elimination pathways during gas-phase photolysis and complex ion-molecule reactions where unlabeled analogs offer zero site-of-origin resolution [2].

Substituting Acrylonitrile-2-d with unlabeled acrylonitrile or fully deuterated acrylonitrile-d3 critically compromises both structural and mechanistic analyses. In polymer science, unlabeled polyacrylonitrile (PAN) yields highly convoluted 1H NMR spectra due to severe spin-spin coupling between the alpha-methine and beta-methylene protons, making the quantification of syndiotactic versus isotactic diads virtually impossible [1]. Conversely, using acrylonitrile-d3 eliminates the proton signals entirely, defeating the purpose of 1H NMR analysis. In gas-phase photodissociation studies, unlabeled acrylonitrile produces only HCN upon degradation, masking whether the elimination occurred via a 3-center or 4-center mechanism [2]. Only the specific alpha-deuteration of Acrylonitrile-2-d allows for the precise decoupling of NMR signals and the distinct isotopic tagging of elimination products (HCN vs. DCN), making it an irreplaceable precursor for these highly specific analytical workflows [2].

Elimination of Alpha-Proton Spin Coupling for PAN Tacticity Quantification

In the structural characterization of polyacrylonitrile (PAN), the 1H NMR spectrum of unlabeled PAN is notoriously complex due to strong spin-spin coupling between the alpha-methine and beta-methylene protons, which obscures the stereochemical triad signals. Polymerization of Acrylonitrile-2-d yields poly-alpha-deuteroacrylonitrile, effectively silencing the alpha-proton. This site-specific deuteration simplifies the beta-methylene resonance into distinct, quantifiable signals corresponding to syndiotactic and isotactic diads [1]. Unlabeled acrylonitrile cannot provide this resolution, while fully deuterated acrylonitrile-d3 would eliminate the methylene protons entirely, making Acrylonitrile-2-d the required precursor for tacticity optimization[1].

Evidence Dimension1H NMR Methylene Signal Resolution
Target Compound DataResolved syndiotactic and isotactic diad signals (simplified coupling)
Comparator Or BaselineUnlabeled PAN: Broad, overlapping complex multiplet
Quantified DifferenceComplete elimination of alpha-beta proton spin-spin coupling
ConditionsHigh-resolution 1H NMR of polymer in solution (e.g., NaSCN/D2O at 100 °C)

Provides the only direct NMR method to accurately quantify the stereoregularity of PAN, a critical metric for developing high-strength carbon fibers.

Site-Specific Isotopic Tracing in Photodissociation Dynamics

During the 193 nm photolysis of vinyl cyanide (acrylonitrile), HCN elimination can occur via a 3-center or 4-center mechanism. When using unlabeled acrylonitrile, both pathways produce identical HCN molecules, making them indistinguishable. By utilizing Acrylonitrile-2-d (CH2=CD-CN), the pathways are cleanly separated: the 4-center mechanism exclusively produces HCN, while the 3-center mechanism produces DCN [1]. Chirped-pulse millimeter-wave (CPmmW) spectroscopy confirms that the HCN lines from the deuterated compound are approximately 80% as intense as those from the unlabeled baseline, proving the dominance of the 4-center pathway [1]. This mechanistic resolution is impossible with unlabeled or fully deuterated (d3) analogs.

Evidence DimensionElimination Product Distinguishability
Target Compound DataYields distinct HCN (4-center) and DCN (3-center) products
Comparator Or BaselineUnlabeled Acrylonitrile: Yields 100% HCN (pathways indistinguishable)
Quantified Difference100% resolution of elimination site origin
Conditions193 nm laser photolysis coupled with CPmmW spectroscopy

Crucial for physical chemists and astrochemists who require exact site-of-origin mapping to validate unimolecular decomposition models.

Decoupling of Skeletal Vibrations in Infrared Spectroscopy

The infrared absorption spectrum of standard polyacrylonitrile is highly convoluted due to the coupling of C-H bending modes with the polymer's skeletal vibrations, preventing accurate normal coordinate analysis. By synthesizing poly-alpha-deuteroacrylonitrile from Acrylonitrile-2-d, the alpha-C-H bending mode is shifted to a C-D mode, decoupling it from the main skeletal frequencies[1]. This isotopic shift allows for the precise assignment of the syndiotactic planar zigzag conformation bands in the 4000-200 cm-1 region [1]. Generic substitution with regular acrylonitrile leaves these critical structural bands hopelessly overlapped.

Evidence DimensionVibrational Mode Decoupling
Target Compound DataShifted C-D modes allow clear skeletal band assignment
Comparator Or BaselineUnlabeled Acrylonitrile (Polymer): Strongly coupled C-H and skeletal modes
Quantified DifferenceClear isolation of syndiotactic zigzag conformation frequencies
ConditionsPolarized infrared spectroscopy (4000 to 200 cm-1)

Enables materials scientists to definitively map the solid-state conformation of PAN, directly impacting the thermal stabilization processes used in industrial manufacturing.

Stereochemical Quantification of Carbon Fiber Precursors

Polymerization of Acrylonitrile-2-d is the standard method for producing poly-alpha-deuteroacrylonitrile. This allows polymer chemists to use 1H NMR to accurately quantify the syndiotactic and isotactic content of the polymer chain, a metric that directly dictates the thermal stabilization efficiency and ultimate tensile strength of PAN-derived carbon fibers [1].

Unimolecular Photodissociation and Astrochemical Modeling

In chemical dynamics, Acrylonitrile-2-d is procured for 193 nm laser photolysis studies coupled with chirped-pulse millimeter-wave (CPmmW) spectroscopy. The site-specific label allows kineticists to differentiate between 3-center (yielding DCN) and 4-center (yielding HCN) elimination pathways, providing critical data for astrochemical models of the interstellar medium [2].

Vibrational Normal Coordinate Analysis of Polymer Conformations

Materials scientists utilize this monomer to synthesize deuterated model polymers for polarized infrared spectroscopy. The alpha-deuteration shifts the C-D bending modes away from the polymer's skeletal vibrations, enabling the unambiguous assignment of planar zigzag conformations that are obscured in unlabeled PAN [3].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Acrylonitrile-2-d

Dates

Last modified: 08-15-2023

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